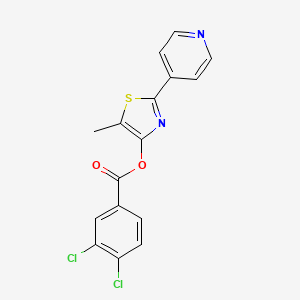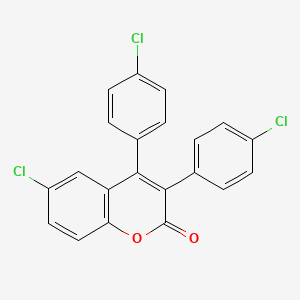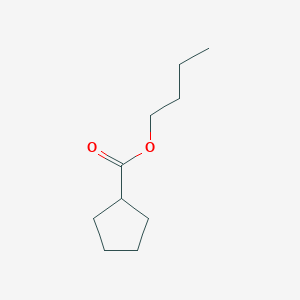
Butyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl cyclopentanecarboxylate is a chemical compound with the CAS Number: 99978-03-7 . It has a molecular weight of 170.25 and is typically in liquid form .
Synthesis Analysis
Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . In a study, this compound was converted into ketones over a heterogeneous catalyst . The transformations proceeded through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .Molecular Structure Analysis
The molecular formula of butyl is C4H9 . Combining this with the cyclopentanecarboxylate group would give us a molecular formula of C10H18O2 for this compound.Chemical Reactions Analysis
This compound has been used in the synthesis of ketones . The transformations proceeded as parallel ones: through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 170.25 .Scientific Research Applications
- Cyclopentyl n-decanoate and n-butyl cyclopentanecarboxylate can be converted into ketones over heterogeneous catalysts . The transformations proceed through b-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes. The path from esters to ketones from acidic ester sides is shorter than from alcohol ester sides.
- Although not a primary antioxidant, butyl cyclopentanecarboxylate exhibits moderate antioxidant activity . Its use in diverse applications has been reported, including as an antihyperlipidemic drug for patients with atherosclerosis.
Ketone Synthesis
Antioxidant Activity
Safety and Hazards
Future Directions
The chemistry surrounding the field of strained hydrocarbons, such as butyl cyclopentanecarboxylate, continues to expand . It becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space . Further studies into the synthetic applications of these intermediates can be built upon .
Mechanism of Action
Target of Action
Butyl cyclopentanecarboxylate is a chemical compound that undergoes various transformations in the presence of a catalyst . The primary targets of this compound are the catalysts that facilitate its conversion into other compounds .
Mode of Action
The compound interacts with its targets (catalysts) to undergo transformations. Specifically, this compound can be converted into ketones over a heterogeneous catalyst . The transformations proceed through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of esters to ketones . The path from esters to ketones from acidic ester sides is shorter than the one from alcohol ester sides . The mutual proportions of ketones also depend on the control parameters .
Pharmacokinetics
The compound’s transformations over a catalyst suggest that its bioavailability may be influenced by the presence and concentration of the catalyst, as well as the control parameters of the transformation process .
Result of Action
The result of this compound’s action is the production of ketones through a series of transformations . These transformations include the formation of β-ketoesters, their thermal decomposition, and the secondary condensation of the resultant aldehydes .
Action Environment
The action of this compound is influenced by the environment in which it is present. Factors such as the presence and concentration of the catalyst, the temperature, and the control parameters of the transformation process can all affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
butyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-12-10(11)9-6-4-5-7-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDCPXVBMDVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

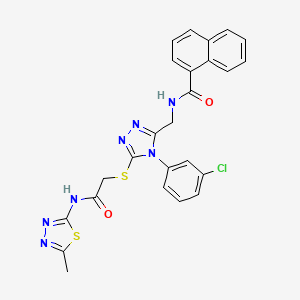
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)
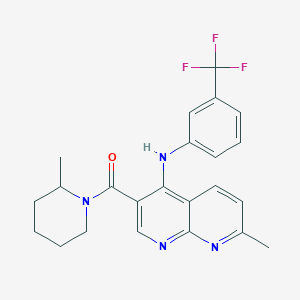
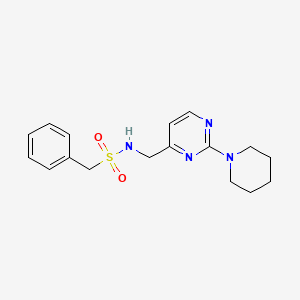
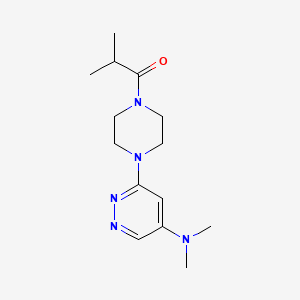
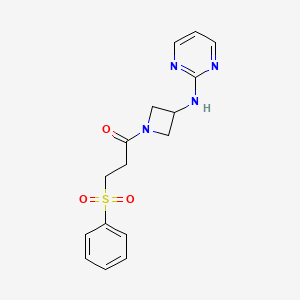
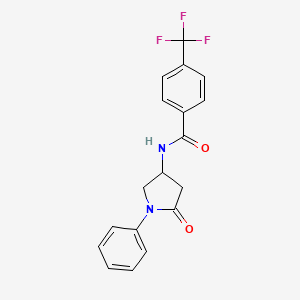
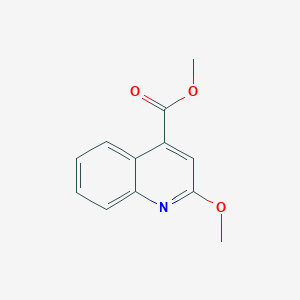
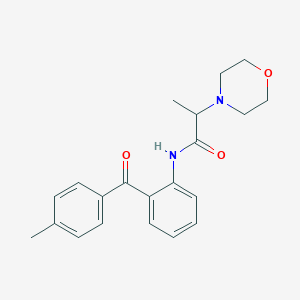

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847938.png)

